molecular formula C23H24N10O5S B12375783 Naa50-IN-1

Naa50-IN-1

Cat. No.: B12375783
M. Wt: 552.6 g/mol
InChI Key: SYFLGRBSBZONAM-DZKIICNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthetic routes and reaction conditions for Naa50-IN-1 involve the use of specific reagents and catalysts to achieve the desired chemical structure. The industrial production methods for this compound are not widely documented, but it is typically synthesized in research laboratories under controlled conditions .

Chemical Reactions Analysis

Naa50-IN-1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Naa50-IN-1 has several scientific research applications, including:

Mechanism of Action

Naa50-IN-1 exerts its effects by inhibiting the activity of N-α-Acetyltransferase 50. This enzyme is responsible for the acetylation of the N-terminal amino group of proteins, which can affect their stability, localization, and function. By inhibiting this enzyme, this compound can alter the acetylation status of proteins and potentially disrupt their normal function .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H24N10O5S

Molecular Weight

552.6 g/mol

IUPAC Name

N-methyl-2-[(2S,4S)-4-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]-1-[4-(2H-tetrazol-5-yl)benzoyl]pyrrolidin-2-yl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C23H24N10O5S/c1-24-19(35)15-10-39-21(26-15)16-7-13(25-20(36)14-8-17(34)32(2)23(38)27-14)9-33(16)22(37)12-5-3-11(4-6-12)18-28-30-31-29-18/h3-6,10,13-14,16H,7-9H2,1-2H3,(H,24,35)(H,25,36)(H,27,38)(H,28,29,30,31)/t13-,14-,16-/m0/s1

InChI Key

SYFLGRBSBZONAM-DZKIICNBSA-N

Isomeric SMILES

CNC(=O)C1=CSC(=N1)[C@@H]2C[C@@H](CN2C(=O)C3=CC=C(C=C3)C4=NNN=N4)NC(=O)[C@@H]5CC(=O)N(C(=O)N5)C

Canonical SMILES

CNC(=O)C1=CSC(=N1)C2CC(CN2C(=O)C3=CC=C(C=C3)C4=NNN=N4)NC(=O)C5CC(=O)N(C(=O)N5)C

Origin of Product

United States

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